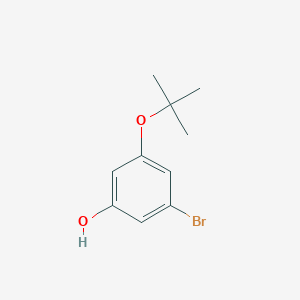

3-Bromo-5-(tert-butoxy)phenol

Description

Significance of Phenol (B47542) Derivatives as Structural Motifs in Advanced Chemical Architectures

Phenol derivatives are fundamental structural motifs present in a vast array of natural products, pharmaceuticals, and materials. mdpi.comnih.gov Their prevalence underscores their importance in the design and synthesis of molecules with specific biological or material properties. The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, influencing molecular recognition and binding affinity. The aromatic ring itself provides a rigid scaffold that can be functionalized to create intricate three-dimensional structures. The ability to tailor the electronic and steric properties of the phenolic ring through substitution is a cornerstone of modern medicinal chemistry and materials science. mdpi.com

Overview of Halogenated and Alkoxy-Substituted Aromatic Systems

The introduction of halogen and alkoxy substituents onto an aromatic ring imparts distinct reactivity patterns that are exploited in organic synthesis. Halogens, such as bromine, serve as versatile synthetic handles. They can be readily introduced onto the aromatic ring through electrophilic halogenation and subsequently participate in a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.

Alkoxy groups, like the tert-butoxy (B1229062) group, are typically electron-donating and can influence the regioselectivity of further electrophilic aromatic substitution reactions. drishtiias.com The bulky tert-butyl group can also exert significant steric hindrance, which can be strategically used to direct reactions to less hindered positions on the aromatic ring. mdpi.com Furthermore, ether linkages, such as the tert-butoxy group, can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility.

Strategic Importance of 3-Bromo-5-(tert-butoxy)phenol in Enabling Complex Molecular Synthesis

This compound holds a unique position as a strategic building block in organic synthesis due to the orthogonal reactivity of its functional groups. The bromine atom at the 3-position provides a site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The tert-butoxy group at the 5-position serves as a bulky, acid-labile protecting group for the phenol. This protecting group can be removed under mild acidic conditions to unmask the hydroxyl group at a later stage in the synthesis, a crucial feature in the preparation of complex molecules where functional group tolerance is paramount.

The meta-substitution pattern of the bromo and tert-butoxy groups offers a distinct advantage in controlling the regiochemistry of subsequent reactions. This specific arrangement allows for the selective functionalization of the aromatic ring, a critical aspect in the total synthesis of natural products and the development of novel pharmaceutical agents. While detailed research findings on the specific applications of this compound in complex multi-step syntheses are not extensively documented in publicly available literature, its structural features strongly suggest its utility as a valuable intermediate for chemists seeking to construct highly substituted and functionally diverse aromatic compounds. The strategic placement of a reactive halogen and a cleavable, sterically demanding ether on a phenolic core makes it a prime candidate for enabling the efficient and controlled assembly of advanced chemical architectures.

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

3-bromo-5-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,1-3H3 |

InChI Key |

GZSZKALBQCVWSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Tert Butoxy Phenol

Strategies for the Introduction of the Aryl Bromide Moiety

The introduction of a bromine atom onto an aromatic ring, particularly in a regioselective manner, is a cornerstone of organic synthesis. For phenols and their ether derivatives, electrophilic aromatic substitution is the most common and effective method. nih.govresearchgate.net

Regioselective Electrophilic Aromatic Bromination of Phenols and Phenol (B47542) Ethers

The hydroxyl and tert-butoxy (B1229062) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. khanacademy.orgyoutube.com This inherent directing effect must be carefully managed to achieve the desired meta-bromination relative to the existing oxygen substituent.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including phenols and anilines. nih.govwikipedia.org It offers a milder and more selective alternative to molecular bromine. The regioselectivity of NBS bromination can be influenced by the solvent and other additives. For instance, using dimethylformamide (DMF) as the solvent often leads to high para-selectivity. wikipedia.org To achieve the desired 3-bromo substitution pattern on a 5-(tert-butoxy)phenol precursor, the directing effects of the hydroxyl and tert-butoxy groups must be considered.

In a relevant study, the bromination of various activated aromatic compounds using NBS in tetrabutylammonium (B224687) bromide demonstrated predominant para-selective monobromination. organic-chemistry.org The use of acidic montmorillonite (B579905) K-10 clay can accelerate the reaction for less reactive substrates. organic-chemistry.org

| Reagent | Substrate | Solvent | Conditions | Outcome |

| NBS | Activated Aromatics | Tetrabutylammonium Bromide | Room Temperature | Predominantly para-monobromination |

| NBS | Less Reactive Aromatics | Tetrabutylammonium Bromide / Montmorillonite K-10 | Microwave assistance | Accelerated para-monobromination |

Direct bromination using molecular bromine (Br₂) is a classic method for introducing bromine onto an aromatic ring. The reaction of phenol with bromine water typically leads to the formation of 2,4,6-tribromophenol (B41969) as a white precipitate. youtube.comyoutube.com To achieve monobromination, less polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures are employed, yielding a mixture of ortho- and para-bromophenol. youtube.com

The regioselectivity of bromination is highly dependent on the solvent's polarity. khanacademy.orgyoutube.com Polar solvents enhance the electrophilicity of bromine, leading to multiple substitutions, while non-polar solvents allow for more controlled, single substitutions. youtube.com

| Solvent | Product(s) |

| Water (polar) | 2,4,6-tribromophenol |

| Carbon Disulfide (non-polar) | ortho-bromophenol and para-bromophenol |

Recent advancements in organic synthesis have led to the development of auxiliary-directed C-H functionalization reactions. These methods offer a powerful tool for achieving regioselectivity that is often contrary to the inherent electronic biases of the substrate. While not explicitly reported for the synthesis of 3-Bromo-5-(tert-butoxy)phenol, the principles of directed C-H activation could be applied. For instance, a combination of weakly coordinating auxiliaries and ligand acceleration has been used for both ortho- and meta-selective C-H olefination of phenol derivatives. nih.govacs.org Such strategies could potentially be adapted for a directed C-H bromination to install the bromine atom at the desired position.

Synthesis via Halogenated Aromatic Precursors through Functional Group Interconversion

An alternative to direct bromination is the synthesis from a pre-functionalized aromatic ring. For example, a synthetic route could begin with a di-halogenated phenol, followed by selective functional group interconversion. A reported synthesis of 3-amino-4-bromophenol (B174537) involves a diazotization reaction of 3-nitro-4-aminophenol in hydrobromic acid, followed by a Sandmeyer-type reaction. google.com While this specific example leads to a different substitution pattern, the principle of using a diazonium salt intermediate derived from an amino group to introduce a bromine atom is a well-established and versatile strategy. This approach could be adapted to a precursor with the desired substitution pattern for the synthesis of this compound.

Formation of the tert-Butoxy Ether Linkage

The formation of the tert-butoxy ether can be accomplished either before or after the bromination step. A common method for synthesizing tert-butyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. youtube.com However, due to the steric hindrance of the tert-butyl group, this method is more effective when using sodium tert-butoxide and a primary alkyl halide. youtube.com

For the synthesis of aryl tert-butyl ethers, an alternative approach involves the reaction of a phenol with isobutylene (B52900) in the presence of an acid catalyst. Another method involves the reaction of a Grignard reagent with tert-butyl perbenzoate. orgsyn.org For instance, phenyl tert-butyl ether has been synthesized by reacting phenylmagnesium bromide with tert-butyl perbenzoate in anhydrous ether. orgsyn.org A similar strategy could be employed starting from 3-bromo-5-hydroxymagnesiumbromide.

A procedure for the formation of an n-pentyl ether from 3-bromophenol (B21344) involves reacting it with 1-bromopentane (B41390) in the presence of potassium carbonate in dimethylformamide. prepchem.com A similar Williamson ether synthesis approach could be adapted for the tert-butylation of 3-bromo-5-hydroxyphenol, likely requiring a strong base to form the phenoxide and a suitable source of the tert-butyl group. The reaction of tertiary bromopropargylic alcohols with phenols promoted by cesium carbonate has also been explored for forming phenoxy ketones, which highlights the reactivity of phenols in ether formation under basic conditions. beilstein-journals.org

Alkylation of Phenolic Hydroxyl Groups under Controlled Conditions

The formation of the tert-butoxy ether from a phenolic hydroxyl group is a cornerstone of the synthesis of this compound. This transformation is typically achieved through nucleophilic substitution, where a phenoxide ion attacks a suitable tert-butylating agent. A common and well-established method for this purpose is the Williamson ether synthesis. uni.lunih.gov In this reaction, the phenol is first deprotonated by a base to form a more nucleophilic phenoxide. The choice of base is critical and can range from milder options like potassium carbonate to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), depending on the reactivity of the phenol. beilstein-journals.orgresearchgate.net For phenols, which are more acidic than typical alcohols, bases like sodium hydroxide (B78521) are often sufficient. beilstein-journals.orgmdpi.com

The phenoxide then reacts with a tert-butyl halide, typically tert-butyl bromide or tert-butyl chloride, in an SN2 reaction to form the ether. uni.lunih.gov The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the base and enhance the nucleophilicity of the phenoxide ion. researchgate.net The temperature of the reaction is also a crucial parameter and is typically maintained between 50-100 °C. uni.lu

A key challenge in the synthesis of aryl tert-butyl ethers is the potential for elimination reactions, especially with tertiary alkyl halides. However, in the case of the Williamson ether synthesis, since the alkoxide can be primary, secondary, or tertiary, and the alkylating agent is preferably primary, this side reaction can often be minimized. nih.gov

Application of tert-Butoxide Reagents in Etherification Reactions

An alternative and direct approach to forming the tert-butyl ether is the use of tert-butoxide reagents themselves as the base. Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that can efficiently deprotonate the phenolic hydroxyl group. researchgate.net The resulting phenoxide can then react with a suitable electrophile.

In some methodologies, a palladium-catalyzed reaction has been described for the synthesis of aryl tert-butyl ethers from unactivated aryl bromides or chlorides. mdpi.com This approach utilizes air-stable dialkylphosphinobiphenyl ligands and can provide the ether products in very good yields. While this method starts from an aryl halide, it points to the possibility of forming the ether bond in the presence of a halogen substituent on the aromatic ring.

Alternative Methodologies for Ether Formation

Beyond the classical Williamson ether synthesis, other methods for the formation of aryl tert-butyl ethers have been developed. One such method involves the reaction of phenols with N,N-dimethylformamide di-t-butyl acetal (B89532) under basic conditions.

Another approach is the Mitsunobu reaction, which can be used to convert phenols into aryl tert-butyl ethers under neutral conditions. nih.gov This reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

Furthermore, a zinc-mediated selective O-tert-butylation of phenols has been reported to proceed in good to excellent yields under mild conditions, with no observation of C-tert-butylation. Research has also explored microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields in some cases. researchgate.net

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be designed using either a linear or a convergent approach.

Linear Synthesis:

A plausible linear synthesis would start from a readily available substituted phenol. For instance, one could begin with 3,5-dibromophenol. In this pathway, one of the bromine atoms would be selectively replaced by a hydroxyl group, followed by the tert-butoxylation of one of the phenolic hydroxyl groups. Alternatively, one could start with a compound like 3-bromo-5-hydroxyphenol and directly perform the tert-butoxylation of the hydroxyl group. The synthesis of a related compound, 3-bromo-5-methylphenol, has been achieved on a multigram scale from 3-bromotoluene (B146084) through a one-pot C-H activation/borylation/oxidation sequence, suggesting a potential route to the required substituted phenol precursor. nih.gov

Convergent Synthesis:

A convergent synthesis strategy would involve the preparation of two key fragments that are then coupled together in a later step. For example, a Suzuki-Miyaura coupling reaction could be employed. mdpi.com In this scenario, one fragment could be a boronic acid derivative, such as (3-(tert-butoxy)phenyl)boronic acid, and the other fragment would be a di-halogenated benzene (B151609) derivative. The coupling of these two fragments, catalyzed by a palladium complex, would lead to the desired product. The synthesis of various (hetero)aryl-1,2,3-triazines has been successfully achieved using an efficient Pd-catalyzed cross-coupling method with boronic acids, demonstrating the versatility of this approach. uzh.ch

Evaluation of Synthetic Efficiency and Scalability

The Williamson ether synthesis is a well-established and generally reliable method that can be scaled up. researchgate.net Microwave-assisted Williamson synthesis has been shown to be a scalable and efficient tandem process for producing alkyl aryl ethers under mild, solvent-free conditions using potassium carbonate as a base. researchgate.net This method is described as simple, rapid, and holding potential for industrial requirements. researchgate.net

To provide a clearer picture of the reaction parameters, the following table summarizes typical conditions for the Williamson ether synthesis.

| Parameter | Conditions |

| Base | NaH, KOtBu, NaOH, K₂CO₃ |

| Solvent | DMF, DMSO |

| Temperature | 50-100 °C |

| Alkylating Agent | tert-butyl bromide, tert-butyl chloride |

This table represents a generalization of the Williamson ether synthesis conditions and specific parameters may vary depending on the substrate and desired outcome. uni.luresearchgate.net

Ultimately, the choice of the synthetic route for this compound will depend on the specific requirements of the synthesis, including the desired scale, purity, and economic constraints.

Mechanistic Organic Chemistry of 3 Bromo 5 Tert Butoxy Phenol

Analysis of Intramolecular Interactions, including Hydrogen Bonding and Halogen Bonding

A key structural feature of 3-Bromo-5-(tert-butoxy)phenol is the presence of a hydroxyl group (-OH) and a bromine atom on the aromatic ring. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the tert-butoxy (B1229062) group and the bromine atom can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding.

In a related compound, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, an intramolecular O-H···O hydrogen bond is observed between the hydroxyl group and the oxygen of the adjacent aldehyde group, which helps to stabilize the molecular structure. nih.govresearchgate.net This observation underscores the propensity of the phenolic hydroxyl group to form intramolecular hydrogen bonds when a suitable acceptor is in a sterically favorable position. In the case of this compound, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the tert-butoxy group is conceivable. The geometry of such an interaction would depend on the rotational freedom of the tert-butoxy group.

The study of dihalogenated phenols reveals that both hydrogen and halogen bonding are significant in determining the crystal packing and molecular conformation. nih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). These interactions are categorized based on the C-X···X angle (where X is a halogen). Type I interactions have angles of approximately 180°, while Type II interactions have angles around 150°. nih.gov

In the context of this compound, the bromine atom could potentially form an intramolecular halogen bond with the oxygen of the hydroxyl group or the tert-butoxy group. The likelihood and nature of such an interaction would be in competition with any intramolecular hydrogen bonding. Research on 3-bromo-4-chlorophenol (B78916) has shown that bromine can form a short Br···O contact, highlighting its electrophilic character. nih.gov This suggests that an intramolecular Br···O interaction in this compound is a plausible consideration in its conformational analysis.

The interplay between these potential intramolecular hydrogen and halogen bonds will ultimately determine the most stable three-dimensional structure of this compound. Computational modeling and further experimental studies, such as single-crystal X-ray diffraction, would be necessary to definitively characterize these interactions and their geometric parameters.

| Interaction Type | Potential Donor | Potential Acceptor | Relevant Findings from Analogous Compounds |

| Intramolecular Hydrogen Bond | Phenolic -OH | Oxygen of tert-butoxy group | Intramolecular O-H···O hydrogen bonding is observed in 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, stabilizing the molecular structure. nih.govresearchgate.net |

| Intramolecular Halogen Bond | Bromine | Oxygen of hydroxyl group or tert-butoxy group | In related halophenols, bromine has been shown to participate in Br···O interactions, indicating its capacity as a halogen bond donor. nih.gov |

Chemical Transformations and Derivatizations of 3 Bromo 5 Tert Butoxy Phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-Bromo-5-(tert-butoxy)phenol is a primary site for chemical modification, enabling the introduction of various functional groups through esterification, etherification, and oxidation reactions.

Esterification and Further Etherification Reactions

The nucleophilic character of the phenolic oxygen facilitates its conversion into esters and ethers, thereby expanding the synthetic utility of the parent molecule.

Esterification: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, readily yields the corresponding esters. This transformation is a common strategy to protect the hydroxyl group or to introduce specific ester functionalities for various applications.

| Reactant | Reagent | Base | Product |

| This compound | Acetyl Chloride | Pyridine | 3-Bromo-5-(tert-butoxy)phenyl acetate |

| This compound | Benzoyl Chloride | Triethylamine | 3-Bromo-5-(tert-butoxy)phenyl benzoate |

Etherification: The Williamson ether synthesis provides a classical and effective method for the conversion of the phenolic hydroxyl group into an ether linkage. Treatment of this compound with a strong base, such as sodium hydride, generates the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide to furnish the desired ether. This reaction is particularly useful for introducing alkyl chains or other functionalized ether moieties.

| Reactant | Base | Alkyl Halide | Product |

| This compound | Sodium Hydride | Methyl Iodide | 1-Bromo-3-(tert-butoxy)-5-methoxybenzene |

| This compound | Potassium Carbonate | Benzyl Bromide | 1-Bromo-3-(benzyloxy)-5-(tert-butoxy)benzene |

Oxidation Pathways of the Phenolic Moiety

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of quinone-type structures. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents can lead to complex product mixtures or degradation of the starting material. However, controlled oxidation can be a valuable tool for introducing new functionalities. For instance, oxidation of sterically hindered phenols can lead to the formation of stable phenoxyl radicals, which can participate in further coupling reactions. While specific oxidation pathways for this compound are not extensively documented in readily available literature, general principles of phenol (B47542) oxidation suggest that reagents like Fremy's salt (potassium nitrosodisulfonate) or certain metal-based oxidants could potentially convert it to the corresponding benzoquinone.

Reactions at the Aryl Bromide Position as a Synthetic Handle

The bromine atom on the aromatic ring serves as a versatile synthetic handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Suzuki, Negishi Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. It allows for the formation of a new carbon-carbon double bond, leading to substituted styrenyl derivatives of the parent phenol.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgbyjus.com

Suzuki Coupling: One of the most widely used cross-coupling reactions, the Suzuki coupling, pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. This palladium-catalyzed reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. This reaction is also palladium-catalyzed and is valued for its high reactivity and functional group compatibility. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Alkene | Pd catalyst, Base | Substituted Styrene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | Biaryl |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Biaryl or Alkyl/Vinyl-Aryl |

Carbon-Heteroatom Bond Forming Reactions

The aryl bromide functionality can also be utilized to form bonds between the aromatic ring and heteroatoms such as nitrogen, oxygen, and sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. It is a powerful method for the synthesis of arylamines.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen or carbon-sulfur bonds by reacting the aryl bromide with alcohols, phenols, or thiols in the presence of a base.

Chemical Modifications and Cleavage Strategies for the tert-Butoxy (B1229062) Group

The tert-butoxy group in this compound serves as a protecting group for the phenolic hydroxyl. Its removal is often a crucial step in a synthetic sequence to unmask the free phenol for further reactions or to obtain the final target molecule.

The cleavage of the tert-butyl ether is typically achieved under acidic conditions. Strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can effectively cleave the ether linkage, often at room temperature or with gentle heating. Lewis acids, such as aluminum chloride or boron tribromide, can also be employed for this deprotection. The choice of reagent and conditions depends on the sensitivity of other functional groups present in the molecule.

| Cleavage Reagent | Conditions | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temperature | 3-Bromo-5-hydroxyphenol |

| Hydrochloric Acid (HCl) | Dioxane/Water, Heat | 3-Bromo-5-hydroxyphenol |

| Boron Tribromide (BBr3) | Dichloromethane, Low Temperature | 3-Bromo-5-hydroxyphenol |

Regioselective Functionalization of the Aromatic Nucleus Beyond Direct Bromination

The aromatic core of this compound offers multiple sites for selective functionalization, allowing for the strategic introduction of new substituents. Beyond simple electrophilic addition, modern synthetic methodologies provide powerful tools to modify the molecule at either the carbon-bromine (C-Br) bond or specific carbon-hydrogen (C-H) bonds on the aromatic ring. These transformations are broadly categorized into two main approaches: palladium-catalyzed cross-coupling reactions that activate the C-Br bond, and directed ortho-metalation (DoM) which functionalizes the positions adjacent to the oxygen-containing substituents.

The bromine atom at the C3 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The general mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a suitable coupling partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The reactivity of aryl halides in these couplings generally follows the trend I > Br > OTf >> Cl, making the bromo-substituted phenol an excellent substrate for these transformations.

Alternatively, the inherent directing group ability of the phenoxy and tert-butoxy moieties can be harnessed to achieve functionalization at specific C-H bonds. In directed ortho-metalation (DoM), a strong base, typically an organolithium reagent, is used to selectively deprotonate the aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG). Both the hydroxyl group (as its conjugate base, the phenoxide) and the etheral tert-butoxy group can function as DMGs, directing lithiation to the C2, C4, and C6 positions. This generates a highly reactive aryllithium intermediate that can be quenched with various electrophiles to introduce a wide range of functional groups.

The following subsections detail the application of these powerful synthetic strategies for the regioselective functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkenyl, and alkynyl groups.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. For this compound, a Suzuki coupling would replace the bromine atom with the organic group from the boronic acid, leading to the formation of a biaryl or substituted styrene derivative.

| Coupling Partner | Catalyst/Ligand | Base | Product | Reaction Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(tert-Butoxy)-[1,1'-biphenyl]-3-ol | Suzuki-Miyaura |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-(tert-Butoxy)-4'-methoxy-[1,1'-biphenyl]-3-ol | Suzuki-Miyaura |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-(tert-Butoxy)-5-vinylphenol | Suzuki-Miyaura |

Heck Reaction:

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. This reaction allows for the introduction of vinyl groups onto the aromatic ring of this compound at the C3 position.

| Alkene | Catalyst/Ligand | Base | Product | Reaction Type |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | (E)-3-(tert-Butoxy)-5-(2-phenylvinyl)phenol | Heck |

| n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | (E)-Butyl 3-(3-(tert-butoxy)-5-hydroxyphenyl)acrylate | Heck |

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction, co-catalyzed by palladium and copper, is the most common method for synthesizing arylalkynes. Applying this to this compound would result in the formation of a phenylethynyl or other substituted alkyne derivative at the C3 position.

| Alkyne | Catalyst/Ligand | Co-catalyst | Base | Product | Reaction Type |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 3-(tert-Butoxy)-5-(phenylethynyl)phenol | Sonogashira |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 3-(tert-Butoxy)-5-((trimethylsilyl)ethynyl)phenol | Sonogashira |

Directed ortho-Metalation (DoM)

The oxygen-containing functional groups of this compound can direct metalation to the ortho positions (C2, C4, C6). The hydroxyl group is a powerful directing group, typically requiring two equivalents of a strong base (like n-butyllithium or s-butyllithium) to first form the phenoxide and then deprotonate the ortho position. The tert-butoxy group is a weaker directing group. This methodology allows for the introduction of electrophiles at positions that are not readily accessible through classical electrophilic aromatic substitution.

| Reagent 1 | Reagent 2 (Electrophile) | Expected Major Product | Reaction Type |

| 2.2 eq. n-BuLi | I₂ | 3-Bromo-5-(tert-butoxy)-2-iodophenol | Directed ortho-Metalation-Iodination |

| 2.2 eq. s-BuLi/TMEDA | DMF | 3-Bromo-5-(tert-butoxy)-2-hydroxybenzaldehyde | Directed ortho-Metalation-Formylation |

| 2.2 eq. n-BuLi | B(OMe)₃ then H₃O⁺ | (3-Bromo-5-(tert-butoxy)-2-hydroxyphenyl)boronic acid | Directed ortho-Metalation-Borylation |

Computational and Theoretical Studies of 3 Bromo 5 Tert Butoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that are crucial for predicting reactivity. For a molecule like 3-Bromo-5-(tert-butoxy)phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic nature.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms, which are electron-rich centers. The LUMO would likely be distributed across the aromatic system, with potential contributions from the C-Br antibonding orbital.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the phenolic oxygen and, to a lesser extent, the ether oxygen, indicating these are sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen bond donor site.

| Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | E(N-1) - E(N) | Measures the energy required to remove an electron. |

| Electron Affinity (A) | E(N) - E(N+1) | Measures the energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to change in electron distribution. A higher value suggests greater stability. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Molecular Geometry Optimization and Conformational Analysis

Before calculating other properties, the molecule's geometry must be optimized to find its lowest energy structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. For this compound, this optimization would be performed using DFT methods.

The presence of the bulky tert-butyl group introduces significant steric hindrance, which plays a crucial role in determining the molecule's preferred conformation. nih.gov The orientation of the tert-butoxy (B1229062) group relative to the phenyl ring is of particular interest. Rotational barriers around the C-O ether bond would be calculated to identify the most stable conformer(s). It is expected that the tert-butyl group will orient itself to minimize steric clash with the adjacent hydrogen atom on the aromatic ring.

The optimized geometry provides precise data on the molecule's structure. Studies on similar substituted aromatic compounds show that DFT calculations can predict these parameters with high accuracy when compared to experimental data from techniques like X-ray crystallography. researchgate.net

| Parameter | Atoms Involved | Expected Value | Comments |

| Bond Length (Å) | C-Br | ~1.90 Å | Typical for a C(sp²)-Br bond. |

| Bond Length (Å) | C-O (phenol) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |

| Bond Length (Å) | C-O (ether) | ~1.38 Å | |

| Bond Angle (°) | C-C-Br | ~119-121° | Slight deviation from ideal 120° due to substituent effects. |

| Bond Angle (°) | C-O-C (ether) | ~118-120° | Influenced by the steric bulk of the tert-butyl group. |

| Dihedral Angle (°) | C-C-O-C (ether) | Variable | Defines the conformation of the tert-butoxy group relative to the ring. |

Prediction and Interpretation of Advanced Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements.

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration. Due to the approximations inherent in the calculations, these frequencies are often systematically overestimated and are corrected using a scaling factor. core.ac.uk A detailed vibrational assignment can be made by analyzing the motion of atoms in each mode, often aided by Total Energy Distribution (TED) analysis.

For this compound, key vibrational modes would include:

O-H stretch: A strong, broad band expected around 3300-3600 cm⁻¹.

Aromatic C-H stretch: Bands in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretch: Bands from the tert-butyl group around 2850-3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O stretch (phenol & ether): Strong bands typically found between 1200-1300 cm⁻¹.

C-Br stretch: A characteristic band at lower frequencies, typically in the 500-650 cm⁻¹ range.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield chemical shifts (δ). epa.gov The calculated shifts generally show excellent correlation with experimental data. mdpi.com

| Nucleus | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | C2-H | ~6.8-7.0 | ~110-115 |

| Aromatic CH | C4-H | ~6.5-6.7 | ~105-110 |

| Aromatic CH | C6-H | ~6.7-6.9 | ~115-120 |

| Phenolic OH | O-H | ~5.0-6.0 (variable) | - |

| tert-Butyl CH₃ | C(CH₃)₃ | ~1.3-1.4 | ~30-32 |

| Aromatic C-OH | C1 | - | ~155-158 |

| Aromatic C-Br | C3 | - | ~110-115 |

| Aromatic C-O | C5 | - | ~158-161 |

| tert-Butyl C | C(CH₃)₃ | - | ~78-82 |

Modeling of Reaction Pathways, Transition States, and Energy Profiles

DFT can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS).

A key application would be modeling electrophilic aromatic substitution on the phenol ring. The hydroxyl and tert-butoxy groups are ortho-, para-directing activators. The bromine atom is a deactivator but also ortho-, para-directing. Computational modeling can predict the most likely site of substitution (C2, C4, or C6) by calculating the activation energy barriers for the formation of the sigma complex (Wheland intermediate) at each position.

For a hypothetical reaction, such as nitration, the reaction pathway would be modeled as follows:

Reactant Complex: Formation of an initial complex between this compound and the electrophile (e.g., NO₂⁺).

Transition State (TS): Locating the transition state for the attack of the electrophile on the aromatic ring. The structure of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intermediate: Optimization of the sigma complex intermediate.

Product Complex: Formation of the product after a proton is removed from the ring.

The relative Gibbs free energies (ΔG) of these species allow for the construction of a reaction energy profile, which reveals whether the reaction is kinetically or thermodynamically favored. researchgate.net Studies on the reactions of other substituted phenols provide a blueprint for this type of analysis. researchgate.net

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG) (Illustrative) |

| 1 | Reactants | 0.0 kcal/mol |

| 2 | Transition State (TS1) | +15.2 kcal/mol |

| 3 | Intermediate | +5.6 kcal/mol |

| 4 | Transition State (TS2) | +7.1 kcal/mol |

| 5 | Products | -10.4 kcal/mol |

Analysis of Non-Covalent Interactions and Their Energetic Contributions

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, and the oxygen atoms of both the hydroxyl and ether groups can act as acceptors. Computational analysis can model dimers or larger clusters of the molecule to quantify the strength and geometry of these O-H···O hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful method for studying intramolecular and intermolecular bonding and interaction. It examines charge delocalization by quantifying the energetic contribution of orbital overlaps. For a hydrogen bond, NBO analysis reveals the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a lone pair (LP) of the acceptor oxygen to the antibonding orbital (σ*) of the O-H bond of the donor. epa.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, where the electropositive region on the outer pole of the bromine (the σ-hole) interacts with a nucleophile (like the oxygen atom of another molecule). The strength and nature of these C-Br···O interactions can be assessed using DFT and visualized with MEP maps.

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy E⁽²⁾ (kcal/mol) (Illustrative) |

| Intramolecular Hyperconjugation | LP (O, ether) | π* (C5-C6) | ~20-25 |

| Intramolecular Hyperconjugation | π (C1-C2) | π* (C3-C4) | ~15-20 |

| Intermolecular Hydrogen Bond | LP (O, hydroxyl) | σ* (O-H) | ~5-8 |

These analyses provide deep insight into the subtle electronic effects that govern the molecule's structure and interactions, which are fundamental to its material and chemical properties.

3 Bromo 5 Tert Butoxy Phenol As a Versatile Synthetic Intermediate

Precursor for the Construction of Complex Aromatic and Heterocyclic Systems

The distinct reactivity of the functional groups on 3-Bromo-5-(tert-butoxy)phenol makes it a powerful precursor for creating elaborate aromatic and heterocyclic frameworks. The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a foundational strategy for building biaryl systems or introducing complex side chains.

Following the initial coupling reaction at the bromine position, the tert-butoxy (B1229062) protecting group on the phenol (B47542) can be readily removed under acidic conditions. The unmasked hydroxyl group can then participate in a second set of transformations. For instance, it can be converted into a triflate, creating another reactive site for a second cross-coupling reaction. Alternatively, the phenol can be used in etherification reactions or as a nucleophile in reactions to form heterocyclic rings, such as benzofurans or benzoxazines, through intramolecular cyclization pathways. While specific literature examples detailing the synthesis of complex polycyclic systems directly from this compound are not extensively documented, its structural motifs are analogous to intermediates used in the synthesis of such complex structures. For example, related bromophenol derivatives are key components in building fused heterocyclic systems of pharmaceutical interest.

Building Block in the Synthesis of Structurally Diverse Organic Molecules

The primary utility of this compound lies in its application as a trifunctional building block where each functional group can be addressed sequentially. The bromo-substituent is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-nitrogen bond formation.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond, yielding substituted biphenyls or aryl-alkenyl structures. nih.govlibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Sonogashira Coupling: By reacting with a terminal alkyne in the presence of palladium and copper(I) co-catalysts, an alkynyl group can be introduced at the bromine position. wikipedia.orglibretexts.org This method is crucial for the synthesis of arylalkynes, which are important intermediates in pharmaceuticals and materials science. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. chemspider.com It is a premier method for synthesizing arylamines, a common motif in drug molecules.

The tert-butoxy group serves as a robust protecting group for the phenol, stable to the conditions of many cross-coupling reactions. Once the desired modification at the bromine position is complete, the phenol can be deprotected to allow for further functionalization, such as O-alkylation, acylation, or conversion to a sulfonate ester for subsequent displacement or coupling reactions.

The following table summarizes the potential of this compound as a building block in key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C or C-X Bond | Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Biaryls, Styrenes |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (sp) | Arylalkynes |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | Arylamines |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (sp²) | Substituted Alkenes |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Biaryls, Vinylarenes |

This table represents potential applications based on the known reactivity of aryl bromides in standard cross-coupling reactions.

Utility in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. Similarly, cascade reactions involve a sequence of intramolecular transformations initiated by a single event.

The structure of this compound is theoretically well-suited for such processes. For example, a cross-coupling reaction at the bromine position could introduce a functional group that then triggers an intramolecular cascade involving the phenolic oxygen (after deprotection). However, based on available scientific literature, specific, documented examples of using this compound as a key substrate in multi-component or cascade reaction sequences have not been reported. The development of such reactions remains a potential area for future research.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, which is highly valuable for screening in drug discovery and chemical biology. Combinatorial chemistry utilizes similar principles to rapidly generate large libraries of related compounds. A key requirement for scaffolds used in DOS and combinatorial chemistry is the presence of multiple, orthogonally reactive functional groups.

This compound fits this profile perfectly. The bromine atom and the protected phenol provide two distinct points for diversification that can be addressed with different sets of reagents. For instance, a library of boronic acids could be coupled at the bromine position via Suzuki reactions, followed by deprotection and reaction of the resulting phenol with a library of alkyl halides. This two-step sequence could rapidly generate a large matrix of diverse products from a common intermediate.

While the compound is an ideal candidate for such applications, there is a lack of specific studies in the published literature that explicitly describe the use of this compound as a central scaffold in a diversity-oriented or combinatorial synthesis project.

Development of Novel Reaction Methodologies Enabled by its Unique Substitution Pattern

The 1,3,5-substitution pattern of this compound, with its electronically distinct groups, offers opportunities for developing new synthetic methods. The positions ortho to the hydroxyl group (C2 and C6) and the position between the two substituents (C4) have different electronic and steric environments, which could be exploited for regioselective functionalization.

For example, methods for C-H activation could potentially be directed to one of the vacant aromatic positions. A practical one-pot C-H activation/borylation/oxidation sequence has been demonstrated for related 3,5-disubstituted systems, suggesting that similar strategies could be applied here. nih.gov The development of catalysts or directing groups that could selectively functionalize the C2, C4, or C6 positions in the presence of the existing bromine and ether functionalities would represent a significant methodological advancement. At present, however, specific reaction methodologies that have been developed uniquely leveraging the substitution pattern of this compound are not prominent in the scientific literature.

Q & A

What are the optimal synthetic routes for preparing 3-Bromo-5-(tert-butoxy)phenol, and how can regioselectivity be controlled?

Category : Advanced Synthesis & Reaction Design

Answer :

The synthesis typically involves bromination of a phenol precursor followed by alkylation to introduce the tert-butoxy group. For regioselective bromination, directing groups (e.g., hydroxyl or methoxy) can influence substitution patterns. Evidence from bromophenol synthesis in marine algae (e.g., Halopithys incurva) suggests that steric and electronic effects of substituents (e.g., tert-butoxy groups) direct bromination to the para or meta positions . Alkylation with tert-butyl peroxides, as observed in ionic reactions involving tert-butoxy radicals, may require stabilizing agents like galvinoxyl to mitigate radical side reactions . Optimize reaction conditions (e.g., solvent polarity, temperature) using HPLC or GC-MS to monitor intermediates .

How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Category : Basic Physicochemical Analysis

Answer :

Stability studies should include:

- pH-dependent degradation : Use UV-Vis spectroscopy to track phenolic hydroxyl dissociation (pKa ~9–11) and bromine lability in acidic/basic media .

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Tert-butoxy groups may undergo elimination at elevated temperatures (>150°C) .

- Light sensitivity : Conduct accelerated aging under UV light and monitor degradation products via LC-MS .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Category : Basic Analytical Chemistry

Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 270 nm) for phenolic compounds. Compare retention times against synthetic standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can detect bromine isotope patterns (m/z 158/160 for Br) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR with DEPT-135 or HSQC to resolve overlapping signals from tert-butoxy and bromine-substituted aromatic protons .

How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

Category : Advanced Catalysis & Mechanistic Studies

Answer :

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids (e.g., 3-Bromo-5-(trifluoromethyl)phenylboronic acid) in toluene/water mixtures . For Ullmann couplings, CuI/1,10-phenanthroline in DMF at 110°C facilitates aryl-ether bond formation . Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc).

What computational methods are suitable for predicting the electronic and steric effects of this compound in drug design?

Category : Advanced Computational Chemistry

Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The tert-butoxy group’s electron-donating effect lowers the LUMO, enhancing reactivity in SNAr reactions .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like leucyl-tRNA synthetase). The trifluoromethyl group in analogs improves binding affinity via hydrophobic interactions .

How can researchers evaluate the biological activity of this compound derivatives?

Category : Advanced Bioactivity Screening

Answer :

- Enzyme Inhibition Assays : Test against tyrosinase or cytochrome P450 isoforms using spectrophotometric methods (e.g., Folin-Ciocalteu reagent for phenolic activity) .

- Antimicrobial Screening : Use microbroth dilution (MIC/MBC) against Gram-positive/negative strains. The bromine atom enhances membrane permeability .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with LC-MS to quantify apoptosis markers .

What strategies mitigate regiochemical challenges during functionalization of this compound?

Category : Advanced Synthetic Methodology

Answer :

- Protection/Deprotection : Temporarily protect the phenolic -OH with acetyl or TMS groups to direct bromine to the desired position .

- Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to deprotonate meta to the tert-butoxy group, enabling directed functionalization .

- Microwave-Assisted Synthesis : Accelerate reactions to reduce side-product formation (e.g., 5-minute heating at 150°C in DMF) .

How does the tert-butoxy group influence solubility and purification of this compound?

Category : Basic Physicochemical Analysis

Answer :

The tert-butoxy group increases hydrophobicity, reducing water solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, gradient elution with hexane/acetone) . For large-scale purification, consider countercurrent chromatography (CCC) with biphasic solvent systems .

What are the degradation pathways of this compound under environmental conditions?

Category : Advanced Environmental Chemistry

Answer :

- Photolysis : UV irradiation cleaves the tert-butoxy group, forming 3-bromo-5-hydroxyphenol, detectable via GC-MS .

- Hydrolysis : In aqueous media (pH >10), debromination occurs, releasing Br⁻ ions (quantify via ion chromatography) .

- Microbial Degradation : Soil slurry assays with Pseudomonas spp. show cleavage of ether bonds, monitored by CO₂ evolution .

How can researchers design derivatives of this compound for catalytic applications?

Category : Advanced Materials Science

Answer :

- Ligand Design : Replace bromine with phosphine or pyridine groups to create Pd/Pt ligands for Heck or Suzuki reactions .

- Polymer Supports : Graft onto polystyrene resins via Mitsunobu reactions for heterogeneous catalysis. Characterize loading via elemental analysis .

- Redox-Active Derivatives : Introduce nitro or amino groups to modulate electrochemical properties (cyclic voltammetry in acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.